3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
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Overview
Description
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The key steps include:
Formation of the furan and thiophene rings: These heterocyclic rings can be synthesized through various methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Introduction of the fluorine atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Sulfonamide formation: This step involves the reaction of the amine group with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives .
Scientific Research Applications
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Furan Derivatives: Furan-based compounds are known for their biological activities and are used in drug development.
Uniqueness
3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide is unique due to the combination of fluorine, furan, thiophene, and sulfonamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S2/c1-21-16-3-2-14(7-15(16)17)24(19,20)18-8-13-6-12(10-23-13)11-4-5-22-9-11/h2-7,9-10,18H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIICDURUJNBYND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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